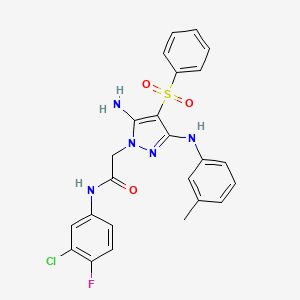
2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O3S and its molecular weight is 513.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H17ClFN4O2S with a molecular weight of approximately 396.87 g/mol. The structure features a pyrazole ring substituted with an amino group and a phenylsulfonyl moiety, which are critical for its biological function.
The biological activity of this compound is primarily attributed to its interaction with various protein targets, particularly protein kinases involved in cancer signaling pathways. The Mitogen-Activated Protein (MAP) kinase pathway is a significant target, where the compound acts as an inhibitor, potentially leading to decreased tumor growth and proliferation .
Key Mechanisms:
- Inhibition of ERK Kinase : The compound has been shown to inhibit the extracellular signal-regulated kinases (ERK1/2), which are crucial in mediating cellular responses to growth signals. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
Several studies have investigated the biological implications of compounds similar to This compound :
- Cancer Treatment : A study highlighted the efficacy of similar pyrazole derivatives in inhibiting tumor growth in xenograft models. The compounds demonstrated significant tumor regression when administered alongside conventional chemotherapy agents .
- Antimicrobial Efficacy : Research indicated that derivatives with similar sulfonamide groups showed potent activity against various bacterial strains, suggesting that modifications to the pyrazole core can enhance antimicrobial properties .
- Inflammation Models : In vivo studies demonstrated that these compounds significantly reduced inflammatory markers in animal models of arthritis, supporting their potential use as anti-inflammatory agents .
特性
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3S/c1-15-6-5-7-16(12-15)29-24-22(35(33,34)18-8-3-2-4-9-18)23(27)31(30-24)14-21(32)28-17-10-11-20(26)19(25)13-17/h2-13H,14,27H2,1H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGWXKYNFRGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














